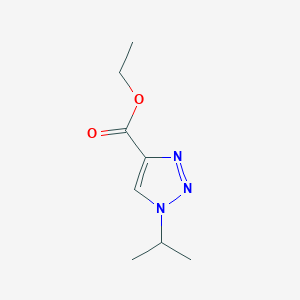
1-异丙基-1H-1,2,3-三唑-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles
科学研究应用
Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential antimicrobial, antifungal, and antiviral activities. It is also used in the development of enzyme inhibitors.
Medicine: Research has shown that 1,2,3-triazole derivatives, including ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate, have potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and materials science
准备方法
The synthesis of ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to yield 1,2,3-triazoles with high regioselectivity. The reaction conditions generally include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
化学反应分析
Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace specific substituents on the ring.
作用机制
The mechanism of action of ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
相似化合物的比较
Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-isopropyl-3-methyl-1H-1,2,4-triazole-5-carboxylate: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
Ethyl 1H-1,2,4-triazole-5-carboxylate: This compound lacks the isopropyl group and has a different substitution pattern on the triazole ring.
1,2,3-Triazole derivatives: These compounds share the triazole ring structure but have different substituents, leading to variations in their chemical and biological properties.
Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate stands out due to its unique substitution pattern, which imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
ethyl 1-propan-2-yltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)7-5-11(6(2)3)10-9-7/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKHZUXNJHAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
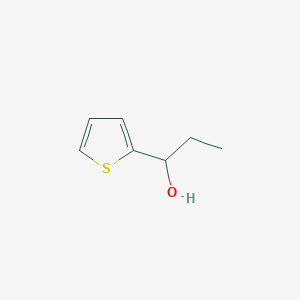

![2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2561538.png)

![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)
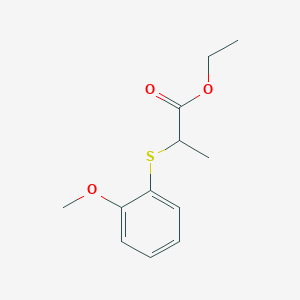
![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)
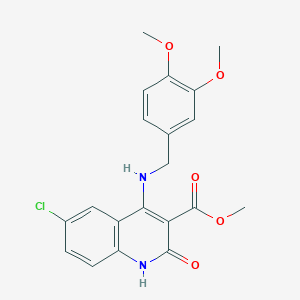
![2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzamide](/img/structure/B2561546.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)
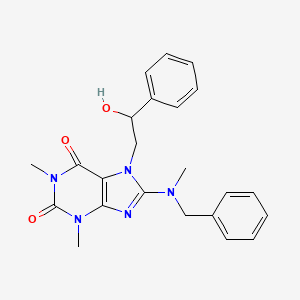
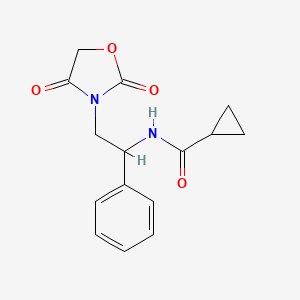
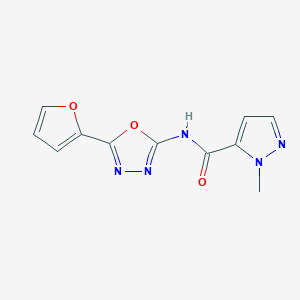
![1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2561559.png)
